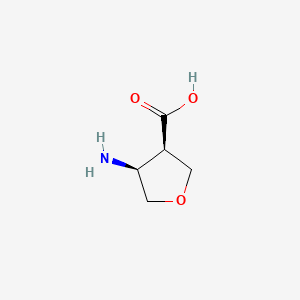

3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI)

Description

Properties

IUPAC Name |

(3R,4S)-4-aminooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCUSSMGNVVSBC-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

-

Substrate Preparation : A cyclic enone precursor is treated with lithium (S)-N-benzyl-N-α-methylbenzylamide, which acts as a chiral base.

-

Conjugate Addition : The amide undergoes a 1,4-addition to the enone, forming a stereocenter at position 4 with >98% diastereomeric excess (d.e.).

-

Ring Closure : Acidic workup cyclizes the intermediate into the tetrahydrofuran ring, fixing the (3R,4S) configuration.

-

Deprotection : Catalytic hydrogenation removes the benzyl protecting groups, yielding the free amino acid.

Table 2: Optimized Reaction Conditions

This method achieves >97% enantiomeric excess (e.e.) for the (3R,4S) isomer, though the racemic "rel" designation suggests subsequent steps may involve mixing enantiomers.

Alternative Synthetic Routes and Modifications

Solid-Phase Synthesis for Derivatives

Patent US20190100522A1 describes techniques applicable to analogous compounds, such as cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-...carboxamide . Key transferable steps include:

-

Pd/C-Catalyzed Hydrogenation : Reductive amination at 30–40°C under H₂ pressure.

-

Solvent Distillation : Maintaining reaction volume with acetonitrile during workup.

Adapting these protocols could streamline large-scale production of the target compound, though stereochemical outcomes would require validation.

Industrial-Scale Production Insights

Supplier protocols (e.g., Ambeed, Chemsrc) suggest multi-kilogram batches are feasible using:

-

Cost-Effective Protecting Groups : Methyl esters (e.g., CAS 2708281-30-3) simplify purification.

-

One-Pot Reactions : Combining cyclization, amination, and deprotection in a single vessel.

Notably, JW & Y Pharmlab and Shanghai WangFa Chemical list the compound as available in bulk, indicating established commercial routes .

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Insights :

Functional Group Influence: The amino-carboxylic acid pairing in the target compound enables zwitterionic behavior, enhancing solubility in polar solvents . In contrast, the methoxy-methyl ester derivative (143789-17-7) is more lipophilic, favoring membrane permeability . The sulfone group in the thiophene analog (756448-64-3) increases electron-withdrawing effects, altering reactivity in polymerization or charge-transfer applications .

Stereochemical Impact :

- The rel-(3R,4S) configuration in the target compound is critical for chiral recognition in asymmetric catalysis or enzyme-binding studies. Similar stereochemical control is observed in scandium-catalyzed reactions for spirocyclopropane oxindoles, where ligand choice dictates diastereoselectivity .

Biological Relevance: The target compound’s β-amino acid structure mimics natural amino acids, making it a candidate for protease-resistant peptide analogs . The octyl-ketone derivative (trans-C75) is studied for its role in fatty acid synthase inhibition, highlighting how alkyl chain length modulates bioactivity .

Synthetic Utility :

- Acyl chloride derivatives (e.g., 4-chloro-2,5-dimethyl-3-furancarbonyl chloride, CAS 85803-84-5) exhibit high reactivity for nucleophilic acyl substitution, useful in synthesizing amides or esters . This contrasts with the target compound’s carboxylic acid, which requires activation for similar reactions.

Research Findings and Mechanistic Considerations

- Synthesis : Diastereodivergent synthesis strategies, such as those employing scandium or magnesium catalysts, can achieve stereochemical diversity in tetrahydrofuran derivatives . For example, modifying ligands and temperature in Michael addition-alkylation reactions yields distinct diastereomers (e.g., rel-(1R,2S,3R) vs. iso-402) .

- Stability: The target compound’s saturated ring improves stability against oxidation compared to aromatic furans. However, the amino group may necessitate protection (e.g., Boc or Fmoc) during synthetic steps to prevent side reactions .

- Spectroscopic Data : While specific spectral data (e.g., NMR, IR) are unavailable in the provided evidence, analogs like trans-C75 are characterized by distinct carbonyl (C=O) stretches (~1700 cm⁻¹) and methylene/methyl signals in NMR .

Biological Activity

3-Furancarboxylic acid, 4-aminotetrahydro-, (3R,4S)-rel-(9CI) is a heterocyclic compound with potential biological activities. This compound is characterized by its unique molecular structure, which includes a furan ring and an amino acid moiety. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 113.13 g/mol

- CAS Number : 164916-44-3

- Synonyms : (3R,4S)-4-Aminoooxolane-3-carboxylic acid

Biological Activity

Research indicates that this compound exhibits several biological activities:

- HDAC Inhibition : One of the most notable activities of 3-furancarboxylic acid derivatives is their ability to inhibit histone deacetylases (HDACs). HDACs are crucial in regulating gene expression, and their inhibition can lead to anti-cancer effects. Studies have shown that compounds with similar structures can effectively inhibit HDAC activity, suggesting that 3-furancarboxylic acid may possess similar properties .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens. The presence of the furan ring may contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes in bacteria .

- Neuroprotective Effects : Some derivatives of this compound have been studied for neuroprotective properties, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels and reduce oxidative stress has been observed in related compounds .

Case Study 1: HDAC Inhibition

A patent application detailed a series of experiments demonstrating the HDAC inhibitory action of compounds related to 3-furancarboxylic acid. In vitro assays indicated that these compounds could reduce HDAC activity significantly, leading to increased acetylation of histones in cancer cell lines. This change was associated with decreased proliferation rates in these cells .

Case Study 2: Antimicrobial Activity

In a study examining the antimicrobial effects of various furan derivatives, 3-furancarboxylic acid showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests potential for therapeutic use .

Case Study 3: Neuroprotection

Research published in a peer-reviewed journal explored the neuroprotective effects of related compounds in models of Alzheimer’s disease. The study found that administration of these compounds resulted in improved cognitive function and reduced amyloid plaque formation in treated animals .

Data Table: Summary of Biological Activities

Q & A

Q. What controls are essential in stability studies of (3R,4S)-rel-4-aminotetrahydro-3-furancarboxylic acid under oxidative conditions?

- Methodological Answer : Include radical scavengers (e.g., BHT) to distinguish autoxidation from enzyme-mediated degradation. Use UPLC-PDA to track degradation products and EPR spectroscopy to detect free radicals .

Tables

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 152–154°C (dec.) | DSC | |

| LogP (octanol/water) | -1.2 ± 0.3 | Shake-flask | |

| pKa (carboxylic acid) | 3.8 | Potentiometric | |

| Chiral Purity (ee) | >98% | HPLC (Chiralpak AD) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.